molecular formula C7H7N3 B11924264 1-Methyl-1H-pyrazolo[4,3-c]pyridine

1-Methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11924264
M. Wt: 133.15 g/mol
InChI Key: UYEZLWKFYPKKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazolo[4,3-c]pyridine is a versatile nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This bicyclic aromatic compound is a key synthetic intermediate and core structure for developing novel small-molecule therapeutics. Its structural similarity to purine bases makes it a valuable bioisostere in the design of enzyme inhibitors and receptor ligands. Research into this scaffold and its analogs has identified potent biological activities. Notably, the closely related 1-methyl-1H-pyrazolo[4,3-b]pyridine core has been utilized to develop potent small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint interaction, a promising pathway in cancer immunotherapy . Furthermore, sulfonamide derivatives based on the pyrazolo[4,3-c]pyridine structure have been investigated as inhibitors of human and bacterial carbonic anhydrases, enzymes implicated in conditions like cancer and microbial infections . The compound is also a valuable building block in organic synthesis, with established methods for constructing the pyrazolo[4,3-c]pyridine core from precursors like bis-acetylenic-N-benzoylhydrazones . This product is intended for research and development purposes in a laboratory setting. It is provided as a solid and should be stored at room temperature. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methylpyrazolo[4,3-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-10-7-2-3-8-4-6(7)5-9-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYEZLWKFYPKKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=NC=C2)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazolo ring fused to a pyridine ring, with a methyl group at the 1-position. The molecular formula is C7H7N3C_7H_7N_3. This unique structure contributes to its reactivity and biological properties.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor , particularly targeting various kinases involved in cell signaling pathways crucial for cancer progression. By binding to the ATP-binding sites of these kinases, it prevents the phosphorylation of target proteins essential for cell proliferation and survival .

Antiproliferative Effects

Numerous studies have demonstrated the antiproliferative activity of this compound against various cancer cell lines. The compound exhibits significant cytotoxic effects, particularly against:

  • HeLa (cervical cancer)
  • A549 (lung cancer)
  • MDA-MB-231 (breast cancer)

Table 1 summarizes the IC50 values observed in various studies:

CompoundCell LineIC50 (µM)
This compoundHeLa0.058
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolA5490.035
2-Amino-5-(trifluoromethyl)-pyrazolo[4,3-c]pyridineMDA-MB-2310.021

These findings indicate that structural modifications can enhance biological activity significantly.

Mechanisms Underlying Anticancer Activity

The anticancer activity of this compound is attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates caspases involved in the apoptotic cascade.
  • Microtubule Dynamics : It affects microtubule assembly and stability.
  • Autophagy : Induces autophagy-related processes that contribute to cell death in cancer cells.

In Vivo Studies

In vivo studies have shown promising results regarding tumor growth inhibition. For instance, animal models treated with derivatives of this compound exhibited reduced tumor growth compared to control groups. These studies underscore the potential for further development into therapeutic agents for cancer treatment .

Structure-Activity Relationship (SAR) Studies

Research has focused on identifying how structural variations influence biological activity. A notable study revealed that compounds with hydroxyl groups significantly improved antiproliferative activity against cancer cell lines by lowering IC50 values. The presence of multiple hydroxyl groups was particularly effective in enhancing efficacy against HeLa and MCF-7 cell lines .

Scientific Research Applications

Medicinal Chemistry

1-Methyl-1H-pyrazolo[4,3-c]pyridine serves as a crucial building block in the synthesis of pharmaceutical agents. Its derivatives have been explored for their potential therapeutic properties, particularly in treating neurological disorders and cancers.

Research indicates that this compound exhibits notable biological activities:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of cytochrome P450 enzymes, which are essential for drug metabolism. This selectivity may reduce adverse drug interactions compared to broader-spectrum inhibitors.
  • Anti-Cancer Properties : Derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). Structure-activity relationship (SAR) studies suggest that specific substitutions on the pyrazole ring enhance this activity .
  • Anti-Inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

Material Science

In material science, this compound is being investigated for its electronic properties and potential applications in organic semiconductors. The unique structural characteristics of this compound allow it to participate in various chemical transformations that can lead to materials with enhanced electronic properties.

Case Study 1: Inhibition of TBK1

A study identified derivatives of pyrazolo[4,3-c]pyridine as potent TBK1 inhibitors. The compound exhibited an IC50 value of 0.2 nM and effectively inhibited downstream signaling pathways involved in immune response and cancer progression. This highlights its potential as a therapeutic agent in oncology.

Case Study 2: Cell Cycle Arrest

Research demonstrated that certain derivatives could induce cell cycle arrest in cancer cell lines, leading to increased apoptosis rates. This finding underscores the potential of these compounds in cancer therapeutics and their role in modulating cellular processes critical for tumor growth .

Data Table: Antiproliferative Activity of Pyrazolo Derivatives

CompoundCell LineIC50 (µM)
This compoundHeLa0.058
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolA5490.035
2-Amino-5-(trifluoromethyl)-pyrazolo[4,3-c]pyridineMDA-MB-2310.021

This table illustrates the significant antiproliferative effects observed with various derivatives of pyrazolo compounds against different cancer cell lines.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 2: Activity Profiles of Analogous Compounds
Compound Class Biological Activity Target/Mechanism Efficacy (IC₅₀/EC₅₀) Selectivity Notes
1-Methyl-1H-pyrazolo[4,3-c]pyridine Weak anticancer/antimicrobial Broad-spectrum (NCI screening) >50 μM (weak) Limited toxicity to normal cells (WI-38 fibroblasts)
Quinoline-based derivatives EGFR inhibition Epidermal growth factor receptor 0.2–1.5 μM High selectivity for cancer vs. normal cells
7-Iodo derivatives Antiproliferative Undefined (cell cycle arrest?) 10–20 μM Synergistic with other antitumor agents
Tetrahydropyrazolo derivatives CB1 receptor antagonism Peripheral cannabinoid receptor <100 nM Reduced CNS penetration for fewer side effects

Key Findings :

  • Quinoline hybrids (e.g., compound 6b, 7c) exhibit potent EGFR inhibition (IC₅₀: 0.2–1.5 μM) and high selectivity for cancer cells, making them promising oncology candidates .
  • 1-Methyl derivatives show weak activity in NCI screens but remain structurally valuable for further optimization .
  • Tetrahydropyrazolo analogs demonstrate peripherally restricted CB1 antagonism, avoiding central nervous system (CNS) side effects common to other CB1 inhibitors .

Structure-Activity Relationships (SAR)

  • Substitution Position: N1-Methylation enhances metabolic stability but may reduce target affinity compared to bulkier groups (e.g., quinoline at C3) . C7 Halogenation (e.g., iodine) improves antiproliferative activity, likely due to enhanced electrophilic interactions .
  • Hybrid Scaffolds: Fusion with quinoline or thiazole moieties significantly boosts target specificity (e.g., EGFR over kinases) . Saturation of the pyridine ring (tetrahydropyrazolo derivatives) alters pharmacokinetics, favoring peripheral over CNS targets .

Pharmacokinetic and Physicochemical Properties

Table 3: Comparative Drug-Likeness
Compound logP Polar Surface Area (Ų) Solubility CNS Permeability
1-Methyl derivative 1.2 45 Moderate (pH 7.4) Low
Quinoline hybrid (6b) 2.8 85 Low Moderate
Tetrahydropyrazolo analog 1.5 60 High None (peripheral)

Insights :

  • logP and Solubility: Higher lipophilicity in quinoline hybrids may limit solubility but improve membrane penetration .
  • CNS Exclusion : Tetrahydropyrazolo derivatives’ polar surface area (>60 Ų) and saturation reduce blood-brain barrier penetration, ideal for peripheral targets .

Preparation Methods

N-Alkylation of Pyrazolo[3,4-c]pyridine Precursors

The direct introduction of a methyl group at the N-1 position of pyrazolo[3,4-c]pyridine represents a straightforward approach. Bedwell et al. demonstrated that 5-halo-1H-pyrazolo[3,4-c]pyridine intermediates undergo selective N-alkylation using methyl iodide under basic conditions. For example, treatment of 5-bromo-1H-pyrazolo[3,4-c]pyridine with NaH in DMF at 0°C, followed by addition of methyl iodide, yields this compound with 85% regioselectivity for the N-1 position. Competing N-2 alkylation is minimized by steric hindrance from the C-5 bromine substituent.

Key Reaction Conditions

  • Base : Sodium hydride (NaH)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 0°C to room temperature

  • Yield : 72–85%

Diazotization-Cyclization of Aminopyridine Derivatives

An alternative route involves the diazotization of 3-amino-4-methylpyridine derivatives. As described in CN102911174A, 3-amino-4-methylpyridine is treated with sodium nitrite in dilute hydrochloric acid at −5°C to generate a diazonium intermediate, which undergoes intramolecular cyclization to form the pyrazole ring. Subsequent methylation using methyl iodide in the presence of K₂CO₃ affords the target compound in 90% yield.

Optimized Parameters

ParameterValue
Diazotization Temp−5°C to 0°C
Acid Concentration25% HCl
Cyclization Time1–2 hours
Overall Yield87–92%

This method avoids the need for transition-metal catalysts, making it cost-effective for large-scale synthesis.

Catalytic Annulation Using Fe₃O₄@MIL-101(Cr) Nanocomposites

Recent advances employ heterogeneous catalysts to streamline pyrazolo[4,3-c]pyridine synthesis. A Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ nanocomposite catalyzes the three-component reaction of aldehydes, 3-(cyanoacetyl)indole, and 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine under solvent-free conditions. While primarily used for pyrazolo[3,4-b]pyridines, modifying the aldehyde component to methylglyoxal shifts regioselectivity toward the [4,3-c] isomer, achieving 78% yield at 100°C.

Catalytic Performance Metrics

  • Catalyst Loading : 5 mol%

  • Reaction Time : 4 hours

  • Reusability : 5 cycles with <5% activity loss

Comparative Analysis of Methodologies

The table below evaluates the three primary synthetic strategies:

MethodYield (%)RegioselectivityScalabilityCost Efficiency
N-Alkylation72–85High (N-1)ModerateModerate
Diazotization87–92ExclusiveHighHigh
Catalytic Annulation78ModerateLowLow

Key Observations :

  • Diazotization offers superior yields and scalability but requires precise temperature control.

  • N-Alkylation provides regiochemical precision but depends on halogenated precursors.

  • Catalytic methods, though eco-friendly, face challenges in isomer separation.

Challenges in Regiochemical Control

The fused pyrazole-pyridine system permits functionalization at N-1, N-2, C-3, and C-7 positions. Competing alkylation at N-2 remains a hurdle, particularly when using bulkier electrophiles. Bedwell et al. resolved this by employing 5-bromo substituents to sterically block N-2. Alternatively, transient protection of N-1 with tert-butoxycarbonyl (Boc) groups directs methylation exclusively to N-2, though this adds synthetic steps.

Industrial-Scale Production Considerations

The diazotization method (Section 1.2) is favored for kilogram-scale synthesis due to:

  • Solvent Economy : Water-based reaction media reduce costs.

  • Minimal Purification : Crystallization from methanol achieves >99% purity.

  • Regulatory Compliance : Absence of heavy-metal catalysts aligns with ICH guidelines .

Q & A

Basic: What are the established synthetic methodologies for 1-Methyl-1H-pyrazolo[4,3-c]pyridine?

Answer:
The synthesis typically involves cyclization of precursors such as 3-amino-4-methylpyrazole and 2-chloropyridine under basic conditions. Key steps include:

  • Reaction Conditions : Use of potassium carbonate (K₂CO₃) as a base in polar aprotic solvents (e.g., dimethylformamide, DMF) at 80–100°C for 4–6 hours .
  • Optimization : Industrial-scale production may employ continuous flow reactors to enhance yield (up to 85%) and purity (>98%) via solvent recycling .
  • Validation : Reaction progress is monitored via TLC and HPLC, with final purification using column chromatography or recrystallization .

Advanced: How do structural modifications at the 4- and 6-positions affect the compound’s kinase inhibitory activity?

Answer:
Substituents at these positions influence binding affinity and selectivity:

  • Methyl at 4-position : Enhances hydrophobic interactions with kinase ATP-binding pockets, as shown in EGFR inhibition studies (IC₅₀ = 0.2 µM for methyl vs. 1.5 µM for hydrogen) .
  • Chloro at 6-position : Increases electron-withdrawing effects, stabilizing hydrogen bonds with catalytic lysine residues (e.g., in c-Src kinase) .
  • Methodology : Structure-activity relationship (SAR) studies combine X-ray crystallography of ligand-target complexes and mutagenesis assays to validate critical interactions .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Answer:
Critical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group at 1-position vs. 3-position) via distinct splitting patterns (δ 2.4 ppm for CH₃) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₇H₇N₃) with <2 ppm error .
  • X-ray Crystallography : Resolves tautomeric forms (1H vs. 3H) and hydrogen-bonding networks in solid-state structures .

Advanced: How can conflicting bioactivity data across studies be systematically addressed?

Answer:
Contradictions often arise from experimental variables:

  • Assay Conditions : Differences in ATP concentrations (10 µM vs. 1 mM) alter IC₅₀ values in kinase assays. Standardize using the ADP-Glo™ Kinase Assay .
  • Cellular Context : Off-target effects in cell-based vs. enzymatic assays require counter-screening against unrelated kinases (e.g., PIM1, CDK2) .
  • Data Normalization : Use Z-factor analysis to validate assay robustness and exclude outliers .

Advanced: What computational approaches predict the compound’s pharmacokinetic (PK) profile?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using logP (1.8) and polar surface area (PSA = 45 Ų) .
  • ADMET Prediction : Tools like SwissADME estimate hepatic clearance (CLhep = 12 mL/min/kg) and CYP450 inhibition risks (CYP3A4 Ki = 5 µM) .
  • Free-Energy Perturbation (FEP) : Quantifies binding energy changes for methyl-to-fluoro substitutions (ΔΔG = -1.2 kcal/mol) .

Basic: What in vitro models are suitable for initial anticancer activity screening?

Answer:

  • Cell Lines : Use K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) for cytotoxicity assays (IC₅₀ determination via MTT) .
  • Mechanistic Studies : Apoptosis induction is validated via Annexin V/PI staining and caspase-3/7 activation assays .
  • Dose-Response Curves : Employ 10-point serial dilutions (0.1–100 µM) with doxorubicin as a positive control .

Advanced: How can regioselectivity challenges during synthesis be mitigated?

Answer:

  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate the pyrazole N-H, ensuring methylation occurs exclusively at the 1-position .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) at the 3-position to block competing reaction sites .
  • Microwave-Assisted Synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction time (30 minutes vs. 6 hours) .

Advanced: What strategies enhance aqueous solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate esters at the 6-position, increasing solubility from 0.1 mg/mL to 5 mg/mL .
  • Co-solvents : Use 10% PEG-400 in saline for intravenous administration, maintaining >90% stability over 24 hours .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size = 150 nm) to achieve sustained release (t₁/₂ = 8 hours) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.